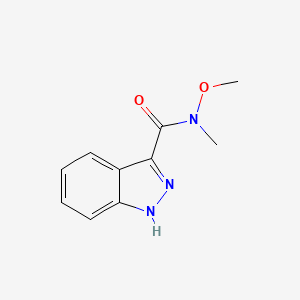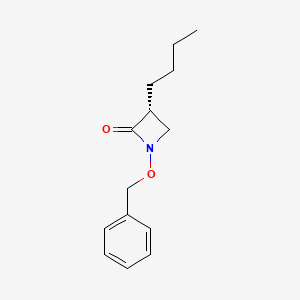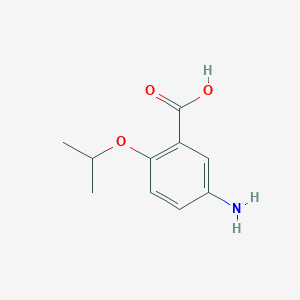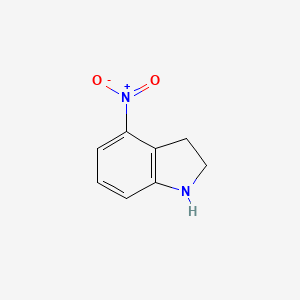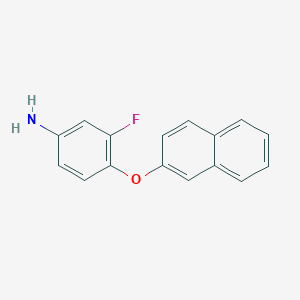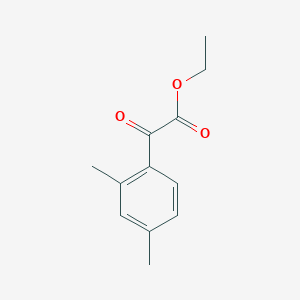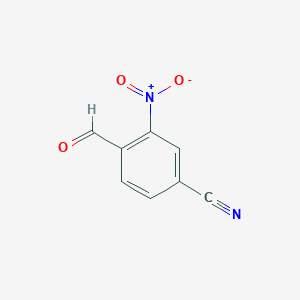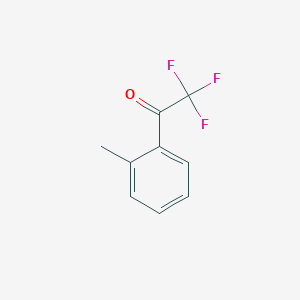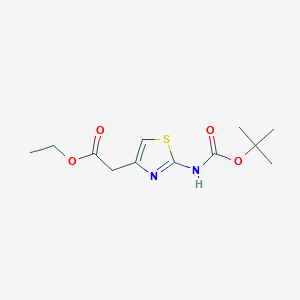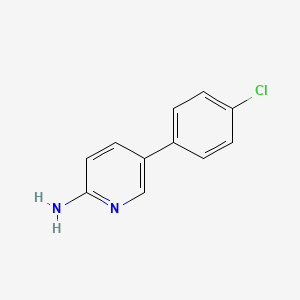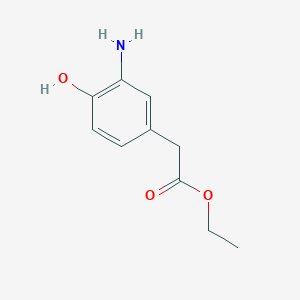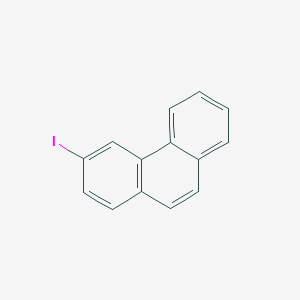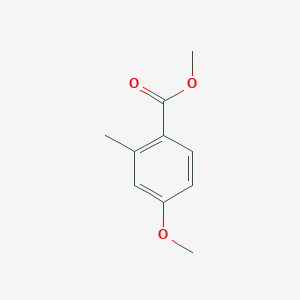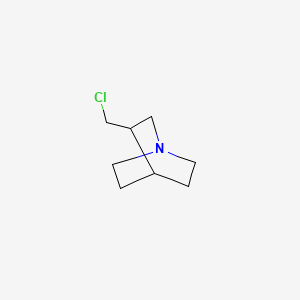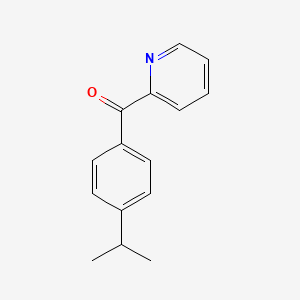
2-(4-Isopropylbenzoyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Isopropylbenzoyl)pyridine , also known by its IUPAC name (4-isopropylphenyl)(2-pyridinyl)methanone , is a chemical compound with the molecular formula C₁₅H₁₅NO . It falls within the class of pyridine derivatives and exhibits interesting pharmacological properties .
Synthesis Analysis
The synthetic pathway for 2-(4-Isopropylbenzoyl)pyridine involves the cyclization of 2-(4-isopropylbenzoyl)benzoic acid using hydroxylamine hydrochloride in pyridine. This reaction yields the promising intermediate benzo[1,2]oxazinone derivative .
Applications De Recherche Scientifique
-
Anti-inflammatory Activities of Pyrimidines
- Method: The synthesis and COX-2 inhibitory activities of several pyrimidines were reported. The purified enzyme (PE) and HWB analyses were performed to measure the COX-1 and COX-2 inhibitory effects of the target analogs .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Applications of Pyridinium Salts
- Application: Pyridinium salts are familiar structures in many natural products and bioactive pharmaceuticals. They have played an intriguing role in a wide range of research topics .
- Method: This review highlights the pyridinium salts in terms of their synthetic routes, reactivity and their importance as pyridinium ionic liquids, as pyridinium ylides .
- Results: Pyridinium salts have applications in materials science and biological issues related to gene delivery .
-
Antioxidant Activities of Pyrimidines
- Application: Pyrimidines display a range of pharmacological effects including antioxidants .
- Method: The antioxidant effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antioxidant effects .
-
Antibacterial Activities of Pyrimidines
- Application: Pyrimidines are known to have antibacterial effects .
- Method: The antibacterial effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antibacterial effects .
-
Antiviral Activities of Pyrimidines
- Application: Pyrimidines are known to have antiviral effects .
- Method: The antiviral effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .
-
Antifungal Activities of Pyrimidines
- Application: Pyrimidines are known to have antifungal effects .
- Method: The antifungal effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyrimidines exhibit potent antifungal effects .
-
Anti-cancer Activities of Pyridines
- Application: Derivatives of pyridine are reported to have anti-cancer effects .
- Method: The anti-cancer effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent anti-cancer effects .
-
Antihypertensive Activities of Pyridines
- Application: Pyridines are known to have antihypertensive effects .
- Method: The antihypertensive effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent antihypertensive effects .
-
Antiulcer Activities of Pyridines
- Application: Pyridines are known to have antiulcer effects .
- Method: The antiulcer effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent antiulcer effects .
-
Antimicrobial Activities of Pyridines
- Application: Pyridines are known to have antimicrobial effects .
- Method: The antimicrobial effects of pyridines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results: Literature studies reveal that a large number of pyridines exhibit potent antimicrobial effects .
-
Synthesis of Benzo[1,2]oxazinone Derivative
- Application: 2-(4-Isopropylbenzoyl)benzoic acid was used in the synthesis of a benzo[1,2]oxazinone derivative .
- Method: The cyclization of 2-(4-isopropylbenzoyl)benzoic acid to the promising benzo[1,2]oxazinone derivative was accomplished using hydroxylamine hydrochloride in pyridine .
- Results: The structure of the compound was established through its elemental analysis and spectral data .
Orientations Futures
Propriétés
IUPAC Name |
(4-propan-2-ylphenyl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11(2)12-6-8-13(9-7-12)15(17)14-5-3-4-10-16-14/h3-11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADFKBHPBOIEAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50582881 |
Source


|
| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropylbenzoyl)pyridine | |
CAS RN |
206357-76-8 |
Source


|
| Record name | [4-(Propan-2-yl)phenyl](pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50582881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

